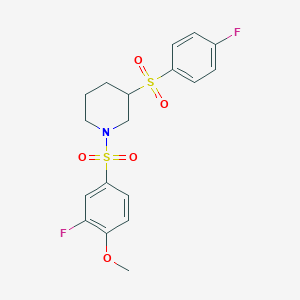

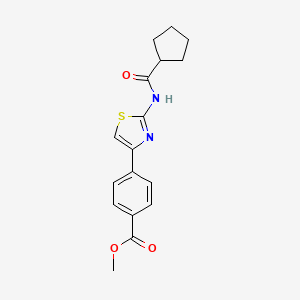

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

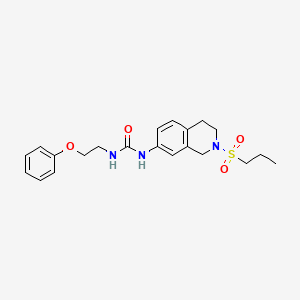

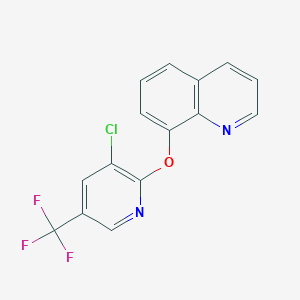

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine, also known as 3-CQT, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile and highly reactive molecule that has been used in a variety of syntheses, including the synthesis of a wide range of pharmaceuticals, agrochemicals, and other compounds. 3-CQT has also been used in a variety of biochemical and physiological studies, and is known to have a wide range of effects on a variety of biological systems.

科学的研究の応用

Metalation and Functionalization

- 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine demonstrates unique reactivity in metalation processes. The molecule can be selectively metalated and subsequently carboxylated or otherwise functionalized at various positions. This reactivity extends to trifluoromethyl-substituted pyridines and quinolines, enabling the preparation of several carboxylic acids regioisomerically uncontaminated (Schlosser & Marull, 2003).

Protecting Group in Nucleotide Synthesis

- The compound serves as a protecting group in the synthesis of internucleotidic bonds. Its specific removal has been achieved efficiently with zinc acetate or 2-pyridine-carboxaldehyde oxime, demonstrating its utility in nucleotide chemistry (Kamaike, Ueda, Tsuchiya, & Takaku, 1983).

Synthesis of o-Chloro Hydroxy Derivatives

- Pyridine hydrochloride, a reagent used in the cleavage of ethers, has been shown to be effective for the synthesis of chloro compounds starting from bromo derivatives in pyridine and quinoline series. This includes the conversion of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline, indicating the compound's versatility in generating chloro derivatives (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).

Intermediates in Various Applications

- The compound has been studied for its role as an intermediate in pharmaceuticals, agrochemicals, biochemicals, and particularly herbicides. Its synthesis and application in these fields highlight its significance as a versatile chemical building block (Zheng-xiong, 2004).

Antimicrobial Activities and DNA Interaction

- Research on 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine has included the investigation of its antimicrobial activities. The compound's interaction with DNA has been monitored, showcasing its potential in biomedical research (Evecen, Kara, İdil, & Tanak, 2017).

Structural Studies and Applications

- Structural studies of the compound have been conducted to understand its molecular assemblies and coordination complexes. These studies are crucial for developing applications in catalysis and material science (Jeon, Kim, Lee, & Kim, 2013).

特性

IUPAC Name |

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O/c16-11-7-10(15(17,18)19)8-21-14(11)22-12-5-1-3-9-4-2-6-20-13(9)12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBKCRFAFZMEOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2572320.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2572329.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B2572330.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2572337.png)